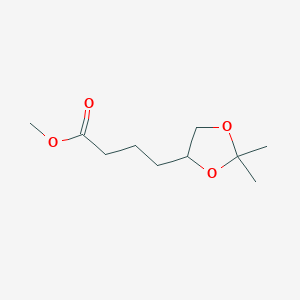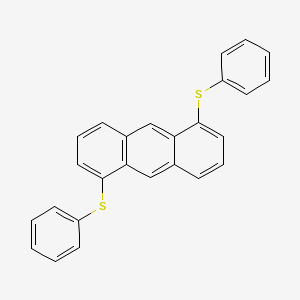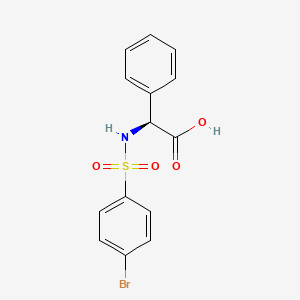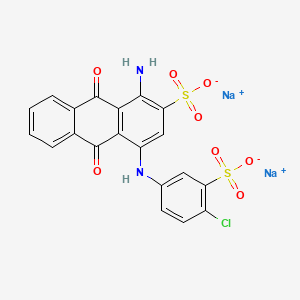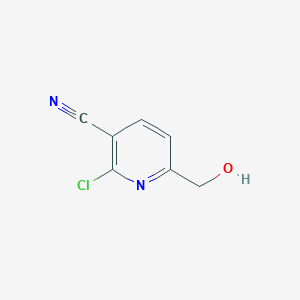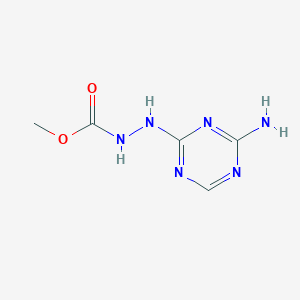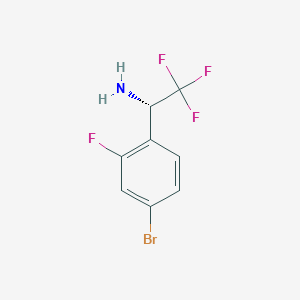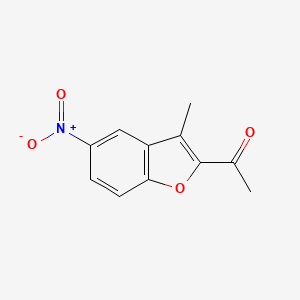
1-(3-Methyl-5-nitrobenzofuran-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzofuran compounds are widely recognized for their biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of a nitro group and a methyl group in the benzofuran ring enhances its reactivity and potential for diverse chemical transformations.
Vorbereitungsmethoden
The synthesis of 1-(3-Methyl-5-nitrobenzofuran-2-yl)ethanone typically involves the nitration of benzofuran derivatives followed by specific functional group modifications. One common method includes the radical nitration and annulation starting from 2-(alkyn-1-yl)phenols . The reaction is catalyzed by silver(I) and involves tert-butyl nitrite as the nitrating agent. This method yields moderate to high amounts of the desired product.
Analyse Chemischer Reaktionen
1-(3-Methyl-5-nitrobenzofuran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, especially at positions activated by the nitro group.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles. Major products formed from these reactions include amino derivatives and substituted benzofurans.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing more complex benzofuran derivatives.
Biology: Investigated for its antibacterial and anti-tumor activities.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
Wirkmechanismus
The biological activities of 1-(3-Methyl-5-nitrobenzofuran-2-yl)ethanone are primarily attributed to its ability to interact with cellular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to oxidative stress and apoptosis in cancer cells . The compound’s mechanism of action involves the generation of reactive oxygen species and the inhibition of key enzymes involved in cell proliferation.
Vergleich Mit ähnlichen Verbindungen
1-(3-Methyl-5-nitrobenzofuran-2-yl)ethanone can be compared with other benzofuran derivatives such as:
1-(5-Nitro-1-benzofuran-2-yl)ethanone: Similar structure but lacks the methyl group, which affects its reactivity and biological activity.
3-Methyl-1-benzofuran-2-yl)ethanone: Lacks the nitro group, resulting in different chemical properties and applications.
Eigenschaften
Molekularformel |
C11H9NO4 |
|---|---|
Molekulargewicht |
219.19 g/mol |
IUPAC-Name |
1-(3-methyl-5-nitro-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C11H9NO4/c1-6-9-5-8(12(14)15)3-4-10(9)16-11(6)7(2)13/h3-5H,1-2H3 |
InChI-Schlüssel |
NQZJBSCHUIIAHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


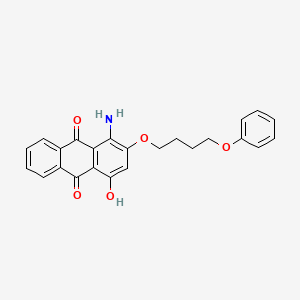
![1-Amino-4-[(naphthalen-2-yl)amino]anthracene-9,10-dione](/img/structure/B13130657.png)
![4-[Chloro(difluoro)methyl]benzaldehyde](/img/structure/B13130663.png)
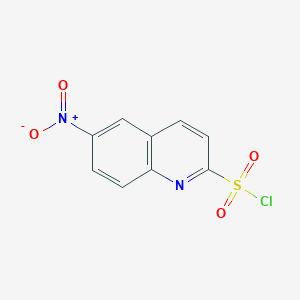

![2-Chloro-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13130670.png)
